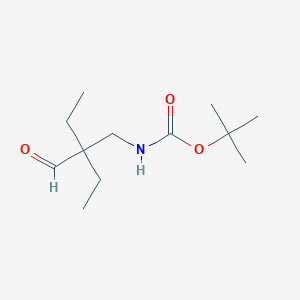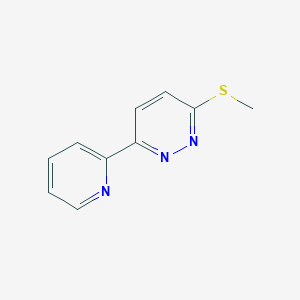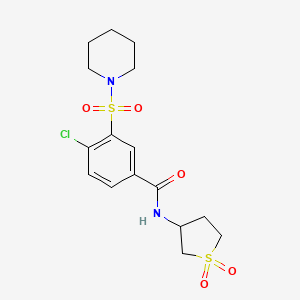![molecular formula C13H10F2O B2544564 [3-Fluoro-5-(4-fluorophenyl)phenyl]methanol CAS No. 1214359-09-7](/img/structure/B2544564.png)
[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol” is a chemical compound with the CAS Number: 1214359-09-7 . It has a molecular weight of 220.22 . The IUPAC name for this compound is (4’,5-difluoro [1,1’-biphenyl]-3-yl)methanol .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C13H10F2O/c14-12-3-1-10 (2-4-12)11-5-9 (8-16)6-13 (15)7-11/h1-7,16H,8H2 .Physical And Chemical Properties Analysis
“this compound” has a predicted boiling point of 327.5±32.0 °C and a predicted density of 1.244±0.06 g/cm3 . Its pKa is predicted to be 12.47±0.10 .Applications De Recherche Scientifique
1. Optical Properties and Solvent Interactions
- A study by Chavan and Gop (2016) explored the refractive indices of a closely related compound, 3-(4-Fluorophenyl)-1-phenylprop-2-EN-1-one, in methanol and benzene mixtures. This research provides insight into the optical properties and solute-solvent interactions of similar fluorinated compounds (Chavan & Gop, 2016).
2. Synthesis and Chemical Properties
- Sun, Sun, and Rao (2014) detailed the gram-scale synthesis of multi-substituted arenes, including a compound structurally similar to [3-Fluoro-5-(4-fluorophenyl)phenyl]methanol, using palladium-catalyzed C-H halogenation. This method offers advantages like higher yields and better selectivity, contributing to the synthesis of such complex molecules (Sun, Sun, & Rao, 2014).
3. Molecular Structure and Interaction Analysis
- Research by Maity, Maity, and Patwari (2011) on alcohol complexes with fluorophenylacetylenes, including 4-fluorophenylacetylene, offers insights into hydrogen bonding and structural motifs that may be relevant to compounds like this compound (Maity, Maity, & Patwari, 2011).
4. Computational and Theoretical Studies
- A theoretical study by Trivedi (2017) on a compound with a similar structure, (RS)-(4-fluorophenyl) (pyridine-2yl) methanol, used Density Functional Theory for structural and activity analysis. Such studies are crucial in understanding the electronic properties and potential reactivity of complex fluorinated compounds (Trivedi, 2017).
5. Weak Interactions in Molecular Structures
- Choudhury et al. (2002) examined weak interactions in molecules including bis-(4-fluorophenyl)-(4-pyridyl) methanol. Their work highlights the significance of weak intermolecular interactions, such as hydrogen bonds and fluorine interactions, in determining the molecular structure and properties of fluorine-containing compounds (Choudhury et al., 2002).
Safety and Hazards
Propriétés
IUPAC Name |
[3-fluoro-5-(4-fluorophenyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c14-12-3-1-10(2-4-12)11-5-9(8-16)6-13(15)7-11/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHDPGZHKCDJRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)CO)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214359-09-7 |
Source


|
| Record name | [3-fluoro-5-(4-fluorophenyl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-3-(phenylsulfonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2544481.png)
![N-(2,6-difluorobenzyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide](/img/structure/B2544484.png)
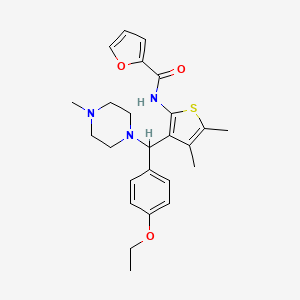
![2-Chloro-3-[(2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2544486.png)
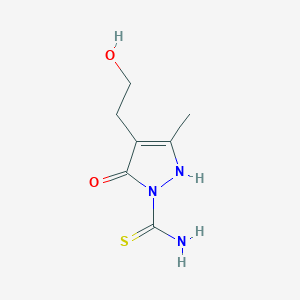
![5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3,7-bis[[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one](/img/structure/B2544490.png)

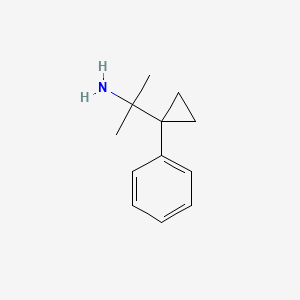
![Methyl 4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2544493.png)

![3-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide](/img/structure/B2544496.png)
